![molecular formula C17H19N3O3 B2705943 2-Hydroxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone CAS No. 2034444-49-8](/img/structure/B2705943.png)
2-Hydroxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone
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Description
2-Hydroxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone, also known as MPHP-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the CB1 and CB2 receptors and has been used in scientific research to study the effects of cannabinoids on the human body.
Scientific Research Applications
- Hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine (2) are 1,3,5-triazines with antitumor properties. HMM is used to treat lung cancer, while 2 is effective against ovarian cancer .
- Hydroxymethylpentamethylmelamine (HMPMM) is the hydroxylated metabolite of HMM and plays a crucial role in its antitumor activity .
- Other 1,3,5-triazines, such as those with general structure 4, exhibit aromatase inhibitory activity .
- The general structure 7 displays potent corticotrophin-releasing factor 1 receptor antagonist activity .
- Compound 9 also acts as a potent corticotrophin-releasing factor 1 receptor antagonist .
- Compounds of type 8 exhibit potent activity against leukotriene C4 (LTC4), providing protection against HCl.ethanol-induced gastric lesions .
- The substrate 10, a 1,3,5-triazine substituted polyamine, shows good in vitro activity against Trypanosoma brucei, the causative organism of Human African Trypanosomiasis .
Antitumor Properties
Siderophore-Mediated Drug Potential
Corticotrophin-Releasing Factor Antagonism
Leukotriene C4 Antagonism
Trypanosomiasis Treatment
Chemical Synthesis Applications
properties
IUPAC Name |
2-hydroxy-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12-7-8-15(19-18-12)23-14-9-10-20(11-14)17(22)16(21)13-5-3-2-4-6-13/h2-8,14,16,21H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXSGZACHANJQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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